molecular formula C15H19NO6 B1239028 Esculamine CAS No. 2908-75-0

Esculamine

Cat. No.: B1239028
CAS No.: 2908-75-0
M. Wt: 309.31 g/mol
InChI Key: VQSXXDXNONIOGW-UHFFFAOYSA-N
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Description

Esculamine is an organic compound with the molecular formula C15H19NO6. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of coumarin and is characterized by its unique chemical structure, which includes a benzopyranone core with multiple hydroxyl and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Esculamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylumbelliferone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic reaction as the laboratory synthesis but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Esculamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Esculamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

Esculamine exerts its effects through several molecular targets and pathways. It is known to interact with various enzymes and receptors in the body. For example, this compound can inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it can act as a vasodilator by relaxing blood vessels, which helps in reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

2908-75-0

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

8-[[bis(2-hydroxyethyl)amino]methyl]-6,7-dihydroxy-4-methylchromen-2-one

InChI

InChI=1S/C15H19NO6/c1-9-6-13(20)22-15-10(9)7-12(19)14(21)11(15)8-16(2-4-17)3-5-18/h6-7,17-19,21H,2-5,8H2,1H3

InChI Key

VQSXXDXNONIOGW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)CN(CCO)CCO

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)CN(CCO)CCO

Key on ui other cas no.

2908-75-0

Related CAS

1039-82-3 (hydrochloride)

Synonyms

8-dioxymethylaminomethyl-4-methylesculetine
esculamine
esculamine hydrochloride

Origin of Product

United States

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